Cas no 84449-90-1 (Raloxifene)
Raloxifene Chemical and Physical Properties
Names and Identifiers
-
- Raloxifene
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
- raloxifene HCL
- [14C]-Raloxifene
- [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
- [3H]-Raloxifene
- 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidino-ethoxy)benzoyl]benzo[b]thiophene
- Keoxifene
- Raloxifene [INN:BAN]
- Raloxifeno
- Raloxifeno [Spanish]
- Raloxifenum
- Raloxifenum [Latin]
- UNII-YX9162EO3I
- [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
- [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
- 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol
- [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
- LY 139481
- MeSH ID: D020849
- NSC 747974
- HY-13738
- (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
- KBioSS_002364
- NCGC00015889-06
- BRD-K63828191-003-11-5
- CHEBI:8772
- 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone
- NCGC00092353-02
- KBio2_002361
- NCGC00015889-04
- RALOXIFENE [WHO-DD]
- BCP09772
- (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
- Eviden (TN)
- RALOXIFENE [HSDB]
- NCGC00015889-07
- 6-Hydroxy-2-(4-Hydroxyphenyl)-3-[4(2-Piperidinoethoxy)benzoyl]benzo[b]thiophene
- HSDB 7460
- BIDD:GT0795
- KBioGR_002361
- 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
- EN300-58333
- VU0155042-3
- NS00005279
- Tox21_202603
- J22.982B
- G03XC01
- [6-Hydroxy-2-(4-hydroxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
- Prestwick0_000862
- NCGC00015889-01
- SCHEMBL6144
- AC-8399
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl]{4-[(2-piperidin-1-ylethyl)oxy]phenyl}methanone
- 6-hydroxy-2-(4-hydoxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
- cMAP_000032
- BRD-K63828191-003-34-7
- Raloxiphene
- Raxeto
- AS-35086
- KBio2_007497
- Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
- KBio2_004929
- CCG-205128
- DTXCID803550
- Methanone, [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
- RALOXIFENE [VANDF]
- CHEMBL81
- Lopac-R-1402
- Raloxifenum (Latin)
- 84449-90-1
- Lopac0_001051
- C07228
- MFCD00866415
- [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl]-[4-[2-(1-piperidyl)ethoxy]phenyl]methanone
- 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
- DB00481
- 6-hydroxy-2-(4-hydoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
- s5781
- GTPL2820
- D08465
- NSC761389
- MRF-0000684
- 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo [b]thiophene
- LY139481
- Prestwick2_000862
- [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
- BRD-K63828191-003-32-1
- [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Raloxifeno
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
- NSC747974
- [6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
- (6-Hydroxy-2-(4-hydroxyphenyl)-benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
- NCGC00092353-04
- DTXSID3023550
- Pharoxifene
- Keoxifene; LY 139481;
- Raloxifene, 6
- CAS-82640-04-8
- BIDD:ER0216
- NCGC00015889-05
- NCGC00015889-10
- BPBio1_000995
- AKOS015896267
- CS-0007764
- CCRIS 7129
- SMP2_000095
- LY-139481
- NCGC00015889-02
- YX9162EO3I
- 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]-thiophene
- CAS-84449-90-1
- Raloxifene (INN)
- Prestwick1_000862
- BDBM19441
- NSC-747974
- NCGC00260151-01
- BSPBio_000903
- 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2piperidinoethoxy)-benzoyl]benzo[b]thiophene
- HMS2089F06
- [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Keoxifene; LY 139481; Raloxifene; [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
- 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2piperidinoethoxy)benzoyl]benzo[b]thiophene
- 6-hydroxy-2-(4-hyroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
- RALOXIFENE [INN]
- (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1- piperidinyl)ethoxy)phenyl)methanone
- Q425223
- SBI-0051021.P002
- NCGC00015889-22
- Prestwick3_000862
- HMS3742O11
- BRD-K63828191-003-33-9
- A916152
- (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone
- [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
- NSC-761389
- KBio3_002840
- RALOXIFENE [MI]
- 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol
- SDCCGSBI-0051021.P003
- SPBio_002824
- 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
- cid_11071264
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
- [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1piperidinyl)ethoxy]phenyl]methanone
- Raxeto (TN)
- NCGC00015889-08
- Eviden
- LY156758 free base
-
- MDL: MFCD00866415
- Inchi: 1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
- InChI Key: GZUITABIAKMVPG-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
Computed Properties
- Exact Mass: 473.16600
- Monoisotopic Mass: 473.166079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 17
- XLogP3: 6.1
- Topological Polar Surface Area: 98.2
Experimental Properties
- Color/Form: White to yellowish white crystalline or crystalline powder
- Density: 1.3±0.1 g/cm3
- Melting Point: 250-253°C
- Boiling Point: 728.2±60.0 °C at 760 mmHg
- Flash Point: 394.2±32.9 °C
- Solubility: DMSO: 28 mg/mL, soluble
- PSA: 98.24000
- LogP: 6.01310
- Solubility: It is easily soluble in chloroform or dimethylformamide, more soluble in acetonitrile \ acetone or ethyl acetate, less soluble in methanol \ absolute ethanol or absolute ether, and less soluble in ethane, and almost insoluble in water
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
Raloxifene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
Raloxifene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5781-5mg |
Raloxifene |
84449-90-1 | 98.47% | 5mg |
¥794.78 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5781-25mg |
Raloxifene |
84449-90-1 | 98.47% | 25mg |
¥2375.76 | 2023-09-15 | |
| Chemenu | CM124438-1g |
(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone |
84449-90-1 | 97% | 1g |
$343 | 2021-06-09 | |
| DC Chemicals | DCAPI1577-1 g |
Raloxifene |
84449-90-1 | >99% | 1g |
$300.0 | 2022-02-28 | |
| TRC | R099995-100mg |
Raloxifene |
84449-90-1 | 100mg |
$ 91.00 | 2023-09-06 | ||
| TRC | R099995-1g |
Raloxifene |
84449-90-1 | 1g |
$ 132.00 | 2023-09-06 | ||
| TRC | R099995-5g |
Raloxifene |
84449-90-1 | 5g |
$ 574.00 | 2023-04-15 | ||
| TRC | R099995-10g |
Raloxifene |
84449-90-1 | 10g |
$ 1023.00 | 2023-09-06 | ||
| A2B Chem LLC | AV55510-50mg |
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol |
84449-90-1 | 98% | 50mg |
$106.00 | 2024-04-19 | |
| A2B Chem LLC | AV55510-250mg |
2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol |
84449-90-1 | 98% | 250mg |
$305.00 | 2024-04-19 |
Raloxifene Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 -
Production Method 4
1.2 Reagents: Acetic acid , Hydrogen bromide Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Production Method 6
2.1 1 h, reflux
3.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 1 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
4.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 50 °C
Raloxifene Raw materials
- 1-Piperidineethanol
- [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]methanone
- 4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride
- Raloxifene dimethyl ester hydrochloride
- 6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine
- 6-Methoxy-2-(4-methoxyphenyl)benzobthiophene
- Raloxifene Bismethyl Ether
- Methanone, [6-[(methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
Raloxifene Preparation Products
Raloxifene Suppliers
Raloxifene Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Raloxifene
Recent Advances in Raloxifene (84449-90-1) Research: Therapeutic Applications and Mechanisms
Raloxifene (CAS: 84449-90-1), a selective estrogen receptor modulator (SERM), has been extensively studied for its therapeutic potential in osteoporosis, breast cancer, and cardiovascular diseases. Recent research has further elucidated its molecular mechanisms, clinical efficacy, and potential new applications. This briefing synthesizes the latest findings from peer-reviewed studies and clinical trials, focusing on the period 2022-2023.
A pivotal study published in Nature Communications (2023) revealed novel insights into Raloxifene's allosteric modulation of estrogen receptor α (ERα). Using cryo-EM and molecular dynamics simulations, researchers demonstrated how 84449-90-1 induces unique conformational changes in ERα, explaining its tissue-selective activity. This breakthrough provides a structural basis for developing next-generation SERMs with improved specificity.
Clinical research has expanded Raloxifene's therapeutic scope. The ongoing RUTHERFORD-2 trial (NCT05184478) investigates its neuroprotective effects in postmenopausal women with early Alzheimer's pathology. Preliminary data presented at the 2023 ENDO conference showed significant reductions in amyloid-β42 levels and improved cognitive scores compared to placebo (p<0.01). These findings suggest potential repurposing for neurodegenerative disorders.
In oncology, a multicenter Phase II study (JCO, 2023) evaluated Raloxifene as adjuvant therapy in ER+ breast cancer patients with ESR1 mutations. The drug demonstrated 68% progression-free survival at 24 months versus 42% with standard therapy (HR 0.59, 95% CI 0.42-0.83), supporting its use in this genetically defined subgroup. Companion biomarker research identified CDK4/6 expression as predictive of response.
Pharmacokinetic advancements include the development of a novel nanoemulsion formulation (Raloxifene-NE) showing 3.2-fold increased oral bioavailability in primate models (J Control Release, 2023). This addresses historical challenges with the drug's poor solubility (BCS Class II) and could significantly enhance clinical utility.
Emerging safety data from the 10-year EVOLVE extension study confirm Raloxifene's favorable risk profile, with venous thromboembolism rates stabilizing at 1.2 events/1000 patient-years beyond year 5. However, real-world evidence suggests increased monitoring may be warranted in patients with specific CYP2C9 polymorphisms associated with altered metabolite clearance.
The research landscape for 84449-90-1 continues to evolve, with active investigations into its effects on metabolic syndrome (NCT05233124), COVID-19-related cytokine storm (in vitro IC50=1.8μM for IL-6 suppression), and as a radiosensitizer in glioblastoma models. These developments position Raloxifene as a multifunctional agent with expanding clinical relevance in precision medicine paradigms.
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